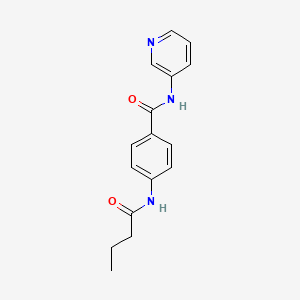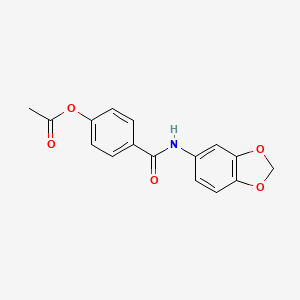![molecular formula C16H21N3O3S B11174616 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B11174616.png)
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a dimethoxybenzyl group, and a methylbutanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide typically involves the following steps:
-
Formation of Thiadiazole Ring:
- The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.
-
Attachment of Dimethoxybenzyl Group:
- The 3,4-dimethoxybenzyl group is introduced through a nucleophilic substitution reaction. This involves reacting the thiadiazole intermediate with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
-
Formation of Methylbutanamide Moiety:
- The final step involves the acylation of the thiadiazole intermediate with 2-methylbutanoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods:
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the dimethoxybenzyl group, leading to the formation of quinone derivatives.
-
Reduction:
- Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, allowing for the introduction of various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Functionalized benzyl derivatives.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology:
- It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development in the treatment of various diseases.
Medicine:
- Research has indicated its potential use in cancer therapy due to its ability to inhibit the growth of certain cancer cell lines.
Industry:
- The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The dimethoxybenzyl group can facilitate binding to hydrophobic pockets, while the thiadiazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can inhibit the activity of specific enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
- N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
- N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-methylbutanamide
- N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
Uniqueness:
- The specific substitution pattern of the methylbutanamide moiety in N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide can influence its biological activity and selectivity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a unique candidate for further research and development.
Properties
Molecular Formula |
C16H21N3O3S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylbutanamide |
InChI |
InChI=1S/C16H21N3O3S/c1-5-10(2)15(20)17-16-19-18-14(23-16)9-11-6-7-12(21-3)13(8-11)22-4/h6-8,10H,5,9H2,1-4H3,(H,17,19,20) |
InChI Key |
DSAUCEVLDUNYSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


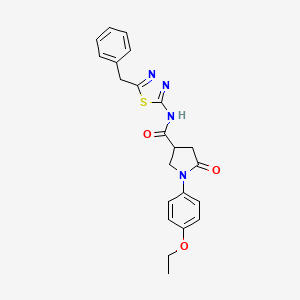
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11174537.png)
![2-{[(benzylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11174541.png)
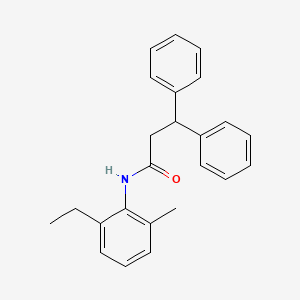
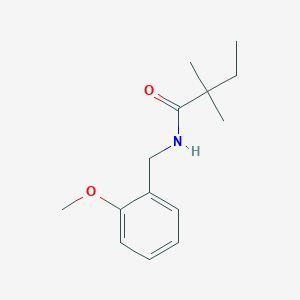
![2-methoxy-4-(methylsulfanyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B11174565.png)

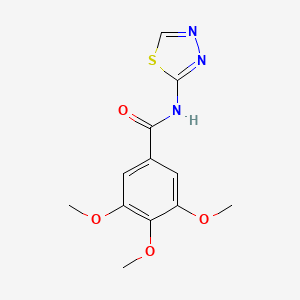
![2-(4-chlorophenyl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11174592.png)
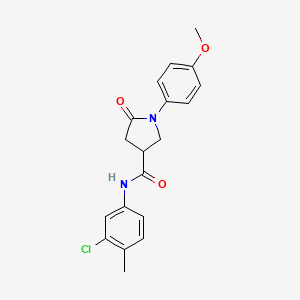
![Propyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate](/img/structure/B11174603.png)

